molecular formula C15H11BrClFO B1532466 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one CAS No. 898761-84-7

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one

Cat. No.: B1532466
CAS No.: 898761-84-7
M. Wt: 341.6 g/mol
InChI Key: YKWCNSWCDNNGJV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one is a halogenated aryl ketone with a propan-1-one backbone substituted at positions 1 and 2. The 4-chloro-2-fluorophenyl group at position 1 introduces steric and electronic effects due to the chlorine and fluorine atoms, while the 4-bromophenyl group at position 3 contributes additional electron-withdrawing character.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWCNSWCDNNGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a non-polar solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ketone group may be converted to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the ketone group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propanoic acid.

    Reduction: 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key structural analogs, focusing on substituents, synthesis yields, and spectral characteristics:

Compound Name Molecular Formula Substituents (Position 1 / Position 3) Synthesis Method Yield (%) Key Spectral Data (¹H NMR δ, ppm) Reference
3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one C₁₅H₁₀BrClFO 4-Cl, 2-F-Ph / 4-Br-Ph Not explicitly reported N/A Not provided Target
1-(4-Chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one (CAS 898775-10-5) C₁₆H₁₃ClFO₂ 4-Cl, 2-F-Ph / 3-OCH₃-Ph Friedel-Crafts alkylation N/A Not provided
3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-72-3) C₁₆H₁₁BrF₃O 2-CF₃-Ph / 4-Br-Ph Coupling reaction N/A Not provided
3-(Benzo[b]thiophen-2-yl)-1-(4-bromophenyl)propan-1-one (3h) C₁₈H₁₃BrOS 4-Br-Ph / Benzo[b]thiophen-2-yl Friedel-Crafts 68 δ 1.32 (methylene), δ 4.81 (methylene)
1-(4-Bromophenyl)propan-1-one (3q) C₉H₉BrO 4-Br-Ph / H C-O coupling with NHPI 60 Not provided
1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 898768-43-9) C₁₅H₁₀BrF₂O 4-Br, 3-F-Ph / 4-F-Ph Not reported N/A Not provided

Key Observations:

  • Substituent Effects :
    • The electron-withdrawing nature of 4-bromophenyl and 4-chloro-2-fluorophenyl groups in the target compound likely enhances its electrophilicity compared to analogs with electron-donating groups (e.g., methoxy in CAS 898775-10-5 ).
    • Steric hindrance from the 2-fluoro substituent in the target compound may reduce reactivity in nucleophilic additions compared to unsubstituted analogs .
  • Synthetic Yields :
    • Halogenated aryl ketones synthesized via Friedel-Crafts or coupling reactions typically achieve yields of 60–68% (e.g., compound 3h , 3q ). The target compound’s synthesis efficiency is expected to align with these ranges if analogous methods are used.

Spectral and Analytical Comparisons

  • ¹H NMR :
    • Compounds with methylene groups adjacent to ketones (e.g., 3h ) show characteristic δ 1.32–4.84 ppm signals, consistent with the target compound’s expected propan-1-one backbone.
    • Aromatic protons in halogenated analogs (e.g., 4-chloro-2-fluorophenyl) are typically deshielded, appearing at δ 7.2–8.0 ppm depending on substituent positions .
  • IR Spectroscopy: The carbonyl (C=O) stretch in halogenated propanones is observed at 1680–1720 cm⁻¹, slightly shifted compared to non-halogenated analogs due to inductive effects .

Biological Activity

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one is an organic compound classified as an aryl ketone. It features a propanone backbone with halogenated aromatic groups, specifically a 4-bromophenyl and a 4-chloro-2-fluorophenyl substituent. These structural characteristics suggest potential biological activities, although specific research on this compound remains limited.

Structural Characteristics

The molecular formula of this compound is C15H12BrClFC_{15}H_{12}BrClF, with a molecular weight of approximately 335.62 g/mol. The presence of bromine, chlorine, and fluorine atoms on the aromatic rings may significantly influence its chemical reactivity and biological properties.

Potential Biological Activities

While direct studies on the biological activity of this specific compound are sparse, related compounds with similar structures have demonstrated various pharmacological effects:

  • Antimicrobial Activity : Compounds with halogen substitutions often exhibit antimicrobial properties. For instance, derivatives of chalcones have been documented to possess antibacterial, antifungal, and anticancer activities .
  • Anti-inflammatory Effects : Similar aryl ketones have shown anti-inflammatory properties in various studies, suggesting that this compound may also have such effects due to its structural characteristics .
  • Anticancer Properties : Some studies indicate that halogenated compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells. This is often attributed to their ability to interact with cellular pathways involved in growth regulation .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key features of comparable compounds:

Compound NameStructural FeaturesUnique Aspects
4'-Bromo-3-(4-chlorophenyl)propiophenoneBromine and chlorine on phenyl ringsIntermediate in organic synthesis
1-(4-Bromo-2-fluorophenyl)propan-1-oneBromine and fluorine substitutionsHigh lipophilicity; potential drug candidate
1-(4-Chloro-2-fluorophenyl)propan-1-oneChlorine and fluorine substitutionsDifferent halogenation pattern

The unique arrangement of bromine, chlorine, and fluorine in this compound may confer distinct chemical reactivity compared to these similar compounds.

Currently, there is no detailed information available regarding the specific mechanism of action for this compound. However, the presence of halogen substituents typically influences binding affinity and selectivity for various biological targets. The interactions can lead to alterations in enzyme activity or receptor modulation, which are common pathways for pharmacological effects.

Case Studies

While direct case studies on this specific compound are lacking, research on related aryl ketones has provided insights into their biological activities:

  • Antimicrobial Studies : A study evaluated several pyrazole derivatives that showed significant antimicrobial activity against pathogens like Staphylococcus aureus. These compounds demonstrated low MIC values (minimum inhibitory concentration), indicating strong efficacy against bacterial strains .
  • Chalcone Derivatives : Research has highlighted that chalcone derivatives exhibit potent antibacterial and anticancer activities. For example, certain chalcones have been shown to enhance the effectiveness of traditional antibiotics like ciprofloxacin against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Reactant of Route 2
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3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one

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